tert-butyl (3R)-3-(sulfanylmethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3R)-3-(sulfanylmethyl)piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a sulfanylmethyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-(sulfanylmethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Sulfanylmethyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a sulfanylmethyl group. This can be achieved using reagents such as thiols or disulfides under suitable conditions.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the tert-butyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into the compound .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3R)-3-(sulfanylmethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ester group or to modify the sulfanylmethyl group.
Substitution: The piperidine ring can undergo substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-esterified piperidine derivatives.
Substitution: Piperidine derivatives with various functional groups.
Scientific Research Applications
Tert-butyl (3R)-3-(sulfanylmethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-(sulfanylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The sulfanylmethyl group can participate in redox reactions, while the piperidine ring can interact with biological receptors. The tert-butyl ester group may influence the compound’s solubility and stability, affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of a sulfanylmethyl group.
tert-Butyl (3R)-3-(aminomethyl)piperidine-1-carboxylate: Contains an aminomethyl group instead of a sulfanylmethyl group.
Uniqueness
Tert-butyl (3R)-3-(sulfanylmethyl)piperidine-1-carboxylate is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
2171232-29-2 |
---|---|
Molecular Formula |
C11H21NO2S |
Molecular Weight |
231.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.